molecular formula C8H10O3 B1585423 3-Oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 4355-31-1

3-Oxabicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B1585423
CAS No.: 4355-31-1
M. Wt: 154.16 g/mol
InChI Key: VBWJPSYCWGSKND-UHFFFAOYSA-N
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Description

3-Oxabicyclo[331]nonane-2,4-dione is a bicyclic compound with a unique structure that includes an oxygen atom in its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.3.1]nonane-2,4-dione typically involves the cyclization of cyclohexane-1,3-dicarboxylic anhydrides. One efficient method includes treating these anhydrides with diethyl magnesiomalonate and triethylamine to form 3-di(ethoxycarbonyl)acetylcyclohexanecarboxylic acids. These acids are then converted into methyl 3-acetylcyclohexanecarboxylates through decarboxylation and esterification. The final cyclization to form the bicyclic structure is achieved by refluxing the mixture with potassium hydride in xylene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups within the bicyclic system.

    Substitution: The compound can undergo substitution reactions, particularly at positions adjacent to the oxygen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-Oxabicyclo[3.3.1]nonane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[3.3.1]nonane-2,4-dione is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-oxabicyclo[3.3.1]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWJPSYCWGSKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329331
Record name 3-oxabicyclo[3.3.1]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-31-1
Record name 4355-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxabicyclo[3.3.1]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1,3-cyclohexanedicarboxylic acid (490 g, 2.88 mol) in acetic anhydride (1500 ml) was heated to 140° C., refluxing for 2 hours. Acetic anhydride was then removed with distillation (oil bath 180° C). To the residue was added acetic anhydride (1000 ml) and refluxed at 140° C. for 1 hour. The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.). After crystals appeared, the mixture was cooled to room temperature and MTBE (400 ml) was added. The mixture was then cooled to 0-5° C. The crystals were filtered, washed with MTBE (250 ml), and dried under house vacuum to give the title compound (382 g). The filtrate was concentrated to a residue and suspended in MTBE (100 ml) to give the second crop of the title compound (14.0 g). The total yield was 396 g (90.5%). Mp 138-140° C.
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.3.1]nonane-2,4-dione
Reactant of Route 2
3-Oxabicyclo[3.3.1]nonane-2,4-dione
Reactant of Route 3
3-Oxabicyclo[3.3.1]nonane-2,4-dione
Reactant of Route 4
3-Oxabicyclo[3.3.1]nonane-2,4-dione
Reactant of Route 5
3-Oxabicyclo[3.3.1]nonane-2,4-dione
Reactant of Route 6
3-Oxabicyclo[3.3.1]nonane-2,4-dione

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